molecular formula C4H6O3 B029319 2-Oxobutanoic acid CAS No. 600-18-0

2-Oxobutanoic acid

Cat. No.: B029319
CAS No.: 600-18-0
M. Wt: 102.09 g/mol
InChI Key: TYEYBOSBBBHJIV-UHFFFAOYSA-N
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Description

2-Oxobutanoic acid (α-Ketobutyric acid; CAS 600-18-0) is a short-chain keto acid with the molecular formula C₄H₆O₃ and molecular weight 102.09 g/mol . It is an endogenous metabolite produced via enzymatic cleavage of cystathionine (in the methionine cycle) and during threonine degradation . Biochemically, it is converted to propionyl-CoA, which enters the citric acid cycle, linking amino acid metabolism to energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxobutanoic acid can be synthesized through various methods. One common approach involves the oxidative decarboxylation of alpha-hydroxybutyric acid. This reaction typically requires an oxidizing agent such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via the microbial fermentation of certain amino acids, such as threonine. The fermentation process involves the use of specific bacterial strains that can convert threonine into this compound through enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biochemical Applications

Metabolic Role:
2-Oxobutanoic acid plays a crucial role in amino acid metabolism. It is involved in the degradation pathways of threonine and other amino acids, acting as an intermediate in various enzymatic reactions. For instance, it can be converted into propionyl-CoA through the action of the branched-chain alpha-keto dehydrogenase complex, which is vital for energy metabolism in cells .

Potential Biomarker:
Recent studies suggest that this compound may serve as a biomarker for dietary intake. It has been detected in various foods such as black crowberries and lima beans, indicating its potential use in nutritional studies to assess food consumption patterns .

Nutritional Applications

Supplementation:
In nutrition science, this compound is being investigated for its potential benefits as a dietary supplement. Its role in amino acid metabolism could make it beneficial for athletes and individuals engaged in heavy physical training by enhancing protein utilization and energy production .

Impact on Growth:
Research indicates that this compound can influence growth parameters in livestock. In agricultural studies, it has been associated with improved growth rates and feed efficiency when included in animal diets .

Agricultural Applications

Fertilization:
this compound has shown promise as a component in fertilizers due to its role in enhancing nutrient uptake by plants. Its presence can stimulate microbial activity in the soil, leading to improved soil health and fertility .

Plant Growth Regulation:
Studies have indicated that this compound can act as a growth regulator, potentially affecting plant height and flowering times. This application could be particularly useful in optimizing crop yields under varying environmental conditions .

Pharmaceutical Applications

Drug Development:
In pharmaceutical research, this compound is being explored for its therapeutic potential. Its metabolic pathways suggest possible roles in treating metabolic disorders or conditions related to amino acid deficiencies .

Mechanistic Studies:
The compound's interactions with various enzymes make it a candidate for mechanistic studies aimed at understanding metabolic diseases better. By elucidating its role within metabolic pathways, researchers hope to identify new targets for drug development .

Case Studies and Research Findings

Application AreaDescriptionKey Findings
Biochemical RoleInvolved in amino acid metabolismActs as an intermediate in threonine degradation; converted to propionyl-CoA .
Nutritional ImpactPotential dietary supplementMay enhance protein utilization; beneficial for athletes .
Agricultural UseEnhances soil health and plant growthImproves nutrient uptake and microbial activity; affects growth parameters in livestock .
Pharmaceutical ResearchInvestigated for therapeutic potentialMay help treat metabolic disorders; important for mechanistic studies on enzyme interactions .

Mechanism of Action

The mechanism of action of 2-oxobutanoic acid involves its role as an intermediate in metabolic pathways. It is primarily involved in the catabolism of amino acids such as threonine and methionine. The compound is converted into propionyl-CoA through a series of enzymatic reactions, which then enters the citric acid cycle for further metabolism .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Physical and Chemical Properties :

  • Solubility : ≥2.5 mg/mL (24.49 mM) in solvents like DMSO, PEG300, and saline .
  • Storage : Stable at -20°C for 2–3 years in pure form .
  • Structure : A linear four-carbon chain with a ketone group at C2 and a carboxylic acid at C1 (Fig. 1).

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The following table compares 2-Oxobutanoic acid with key analogues:

Compound Name Molecular Formula CAS No. Molecular Weight Key Structural Features Biological Role(s)
This compound C₄H₆O₃ 600-18-0 102.09 Linear C4, ketone (C2), carboxylic acid (C1) Amino acid metabolism (threonine, methionine), citric acid cycle
Pyruvic acid (2-Oxopropanoic acid) C₃H₄O₃ 127-17-3 88.06 C3 chain, ketone (C2), carboxylic acid (C1) Central to glycolysis; precursor for gluconeogenesis
3-Methyl-2-oxobutanoic acid C₅H₈O₃ 759-05-7 116.12 Branched C5 (methyl at C3), ketone (C2) Branched-chain amino acid (BCAA) degradation; biomarker in maple syrup urine disease
4-Hydroxy-2-oxobutanoic acid C₄H₆O₄ N/A 118.09 C4 chain, hydroxyl (C4), ketone (C2) Intermediate in synthetic chemistry; potential role in microbial pathways
2-Oxoadipic acid C₆H₈O₅ 3184-35-8 160.12 C6 dicarboxylic acid, ketone (C2) Lysine and tryptophan metabolism; implicated in mitochondrial disorders

Functional and Metabolic Differences

Pyruvic Acid (C3): Unlike this compound, pyruvic acid is a glycolysis end-product and a hub for carbohydrate, lipid, and amino acid metabolism. Its shorter chain limits its role in branched-chain pathways .

3-Methyl-2-oxobutanoic Acid (Branched C5): The methyl branch at C3 alters its metabolic fate, directing it toward BCAA catabolism (e.g., valine, leucine). This structural feature increases its hydrophobicity compared to linear this compound .

2-Oxoadipic Acid (C6 Dicarboxylic): The extended carbon chain and additional carboxylic group enable participation in mitochondrial pathways, such as lysine degradation. Its larger size reduces solubility compared to this compound .

Stability and Reactivity

  • Thermal Sensitivity: this compound decomposes at elevated temperatures, forming derivatives like hemiacetals or esters in reactions with alcohols .
  • Branched vs. Linear Derivatives: 3-Methyl-2-oxobutanoic acid exhibits higher stability in hydrophobic environments due to its branched structure, whereas this compound is more water-soluble .

Biological Activity

2-Oxobutanoic acid, also known as 2-ketobutyric acid or alpha-ketobutyrate, is a short-chain keto acid that plays a significant role in amino acid metabolism and various biochemical pathways. This compound is particularly involved in the metabolism of branched-chain amino acids (BCAAs) and has implications in metabolic disorders and diseases.

  • IUPAC Name : this compound
  • CAS Number : 600-18-0
  • Molecular Formula : C4H6O3
  • SMILES Notation : CCC(=O)C(O)=O
  • InChI Key : TYEYBOSBBBHJIV-UHFFFAOYSA-N

Metabolic Role

This compound is produced during the degradation of threonine and is an intermediate in several metabolic pathways:

  • It can be converted into propionyl-CoA, which subsequently enters the citric acid cycle.
  • It participates in the metabolism of amino acids such as glycine, methionine, valine, leucine, serine, and threonine .

1. Amino Acid Metabolism

This compound is crucial for the metabolism of branched-chain amino acids (BCAAs). It acts as a substrate for various enzymes involved in BCAA catabolism, including branched-chain alpha-keto acid dehydrogenase. This enzyme complex catalyzes the conversion of alpha-keto acids to acyl-CoA derivatives, facilitating their entry into metabolic pathways .

2. Gut Microbiota Interaction

Recent studies have highlighted the relationship between this compound and gut microbiota. For instance, post-hepatectomy liver failure (PHLF) has been associated with increased levels of Klebsiella species in patients. This bacterium influences the metabolism of BCAAs and correlates with elevated levels of 3-methyl-2-oxobutanoic acid, a derivative of this compound. These findings suggest that alterations in gut microbiota may impact the biological activity of this compound and its metabolites .

3. Potential Therapeutic Applications

Research indicates that this compound may have therapeutic potential in various conditions:

  • Cancer Metabolism : Alterations in amino acid metabolism are often observed in cancer cells. By modulating pathways involving this compound, it may be possible to influence tumor growth and response to therapies .
  • Metabolic Disorders : Given its role in amino acid metabolism, this compound could be a target for interventions aimed at metabolic syndromes and related disorders .

Case Studies

Several studies have explored the implications of this compound in clinical settings:

Case Study 1: Hepatectomy and Gut Microbiome

A study involving patients with hepatitis B virus-related hepatocellular carcinoma (B-HCC) demonstrated that hepatectomy led to significant changes in gut microbiota composition. The increased abundance of Klebsiella was linked to elevated levels of metabolites including 3-methyl-2-oxobutanoic acid, indicating a possible pathway through which gut health affects liver function post-surgery .

Case Study 2: Cancer Metabolomics

In cancer research, metabolomic profiling has identified alterations in amino acid metabolism associated with tumor progression. The role of this compound as a metabolic intermediate suggests its potential as a biomarker for cancer diagnosis or prognosis .

Data Table: Biological Activities and Implications

Biological ActivityDescriptionImplications
Amino Acid MetabolismInvolved in BCAA catabolism via conversion to acyl-CoAPotential target for metabolic disorders
Gut Microbiota InteractionAlters microbial composition affecting liver functionIndicator for PHLF risk
Cancer MetabolismModulates tumor growth through amino acid pathway alterationsPotential biomarker for cancer

Q & A

Basic Question: What are the primary metabolic roles of 2-oxobutanoic acid, and how can its presence be experimentally validated in biological systems?

Answer:
this compound (α-ketobutyric acid) is a key intermediate in amino acid metabolism, particularly in the degradation pathways of threonine and methionine. It is enzymatically produced via cystathionine lysis and is converted to propionyl-CoA, which enters the citric acid cycle . To validate its presence in biological systems, researchers can employ gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards for quantification. For example, GC-MS analysis of derivatized samples (e.g., trimethylsilyl derivatives) allows precise identification via retention times and fragmentation patterns .

Advanced Question: How can conflicting data on metabolic flux involving this compound in threonine degradation pathways be resolved?

Answer:
Discrepancies in flux studies often arise from isotopic tracer dilution or competing pathways (e.g., alternative degradation routes for threonine). To resolve these, researchers should:

  • Use ¹³C-labeled threonine in tracer experiments to track carbon flow into this compound and downstream metabolites.
  • Combine kinetic modeling (e.g., via software like COPASI) with enzyme activity assays to quantify rate-limiting steps (e.g., cystathionase activity).
  • Validate findings against genetic knockout models (e.g., yeast or bacterial strains lacking threonine dehydratase) to isolate pathway contributions .

Basic Question: What spectroscopic methods are most effective for distinguishing this compound from its structural isomers (e.g., 3-methyl-2-oxobutanoic acid)?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: The α-keto proton (δ ~3.5 ppm) and carboxylic acid proton (δ ~12 ppm) provide distinct shifts. Methyl groups in isomers (e.g., 3-methyl-2-oxobutanoic acid) appear as singlets at δ ~1.2 ppm .
    • ¹³C NMR: The carbonyl carbon (C=O) at δ ~200 ppm and the carboxylic acid carbon at δ ~170 ppm are diagnostic.
  • Infrared (IR) Spectroscopy: The C=O stretch (~1750 cm⁻¹) and O-H stretch (~2500-3000 cm⁻¹) differentiate the keto and acid functionalities .

Advanced Question: How can computational methods address ambiguities in the structural determination of this compound derivatives?

Answer:

  • Density Functional Theory (DFT): Calculate theoretical NMR/IR spectra for proposed structures and compare with experimental data to resolve ambiguities (e.g., distinguishing between keto-enol tautomers).
  • Molecular Dynamics (MD) Simulations: Model solvent effects on protonation states and hydrogen bonding, which influence spectral properties.
  • X-ray Crystallography: Use programs like SHELXL for refining crystal structures, particularly when dealing with polymorphic forms or co-crystallized solvents .

Basic Question: What experimental strategies optimize the synthesis of this compound in gas-phase ozonolysis reactions?

Answer:

  • Reaction Conditions: Use α,β-unsaturated ketones (e.g., ethyl vinyl ketone) as precursors and ozone concentrations of 5–10 ppmv at 298 K.
  • Product Trapping: Employ cold traps (-78°C) to collect volatile products and prevent decomposition.
  • Analytical Validation: Confirm yields via proton-transfer-reaction mass spectrometry (PTR-MS) and Fourier-transform infrared spectroscopy (FTIR) to detect characteristic C=O and O-H stretches .

Advanced Question: How can researchers reconcile contradictory mechanisms proposed for this compound formation in ozonolysis reactions?

Answer:
Contradictions often stem from competing pathways (e.g., stabilized vs. chemically activated carbonyl intermediates). To address this:

  • Perform isotopic labeling experiments (e.g., ¹⁸O-labeled ozone) to track oxygen incorporation into the product.
  • Use laser-induced fluorescence (LIF) or cavity ring-down spectroscopy (CRDS) to detect transient intermediates (e.g., Criegee intermediates).
  • Compare experimental data with master equation modeling to predict dominant pathways under varying pressures and temperatures .

Basic Question: What protocols ensure reliable quantification of this compound in plant or microbial extracts?

Answer:

  • Sample Preparation: Use cold methanol-water (80:20 v/v) for extraction to stabilize labile metabolites. Remove interferents via solid-phase extraction (SPE) with C18 cartridges.
  • Chromatography: Employ reverse-phase HPLC with a C18 column and mobile phase (0.1% formic acid in water/acetonitrile gradient).
  • Detection: Pair with a high-resolution mass spectrometer (HRMS) in negative ionization mode (m/z 101.02 for [M-H]⁻) .

Advanced Question: How can co-elution issues in chromatographic analysis of this compound be mitigated?

Answer:

  • Ion Mobility Spectrometry (IMS): Separate co-eluting isomers based on differences in collision cross-sections.
  • Derivatization: Use methoxyamine hydrochloride to convert keto groups to methoximes, altering retention times and fragmentation patterns.
  • Multidimensional Chromatography: Combine hydrophilic interaction liquid chromatography (HILIC) with reverse-phase LC to enhance resolution .

Basic Question: What standards ensure reproducibility in reporting studies involving this compound?

Answer:

  • Follow STRIVE guidelines for metabolite reporting: document extraction protocols, instrument parameters, and data preprocessing steps (e.g., baseline correction).
  • Use NIST reference spectra for MS and IR validation.
  • Report uncertainties (e.g., ±5% for GC-MS quantification) and include positive/negative controls in experiments .

Advanced Question: How can researchers design robust assays to study this compound’s role in epigenetic regulation via propionyl-CoA metabolism?

Answer:

  • Cell Culture Models: Use CRISPR/Cas9-edited cell lines lacking propionyl-CoA carboxylase to isolate this compound effects.
  • Metabolomic Profiling: Combine LC-MS with ¹³C metabolic flux analysis to track incorporation into histone propionylation marks.
  • Chromatin Immunoprecipitation (ChIP-seq): Validate histone modifications (e.g., H3K23pr) linked to propionyl-CoA pools .

Properties

IUPAC Name

2-oxobutanoic acid
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InChI

InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2H2,1H3,(H,6,7)
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InChI Key

TYEYBOSBBBHJIV-UHFFFAOYSA-N
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Canonical SMILES

CCC(=O)C(=O)O
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Molecular Formula

C4H6O3
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Related CAS

2013-26-5 (hydrochloride salt)
Record name alpha-Ketobutyric acid
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DSSTOX Substance ID

DTXSID9060524
Record name 2-Oxobutyric acid
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Molecular Weight

102.09 g/mol
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Physical Description

Colorless hygroscopic paste; mp = 32-34 deg C; [Acros Organics MSDS], Solid
Record name alpha-Ketobutyric acid
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Solubility

119 mg/mL, soluble in water and alcohol
Record name 2-Ketobutyric acid
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Density

1.200 (d20/4)
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CAS No.

600-18-0
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Record name .ALPHA.-KETOBUTYRIC ACID
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Melting Point

33 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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